molecular formula C5H7NO3 B14518677 Oxirane, 2-(1-methylethenyl)-3-nitro- CAS No. 62907-70-4

Oxirane, 2-(1-methylethenyl)-3-nitro-

Cat. No.: B14518677
CAS No.: 62907-70-4
M. Wt: 129.11 g/mol
InChI Key: WCEOHHDJNYHYCM-UHFFFAOYSA-N
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Description

Oxirane, 2-(1-methylethenyl)-3-nitro- is an epoxide derivative featuring a nitro (-NO₂) group at position 3 and a 1-methylethenyl (isopropenyl) substituent at position 2 of the oxirane ring. This compound is structurally unique due to the electron-withdrawing nitro group, which significantly influences its reactivity and stability.

Properties

CAS No.

62907-70-4

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

2-nitro-3-prop-1-en-2-yloxirane

InChI

InChI=1S/C5H7NO3/c1-3(2)4-5(9-4)6(7)8/h4-5H,1H2,2H3

InChI Key

WCEOHHDJNYHYCM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1C(O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(1-methylethenyl)-3-nitro- typically involves the epoxidation of alkenes followed by nitration. One common method is the epoxidation of 2-(1-methylethenyl)-1-propene using a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The resulting epoxide is then nitrated using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of Oxirane, 2-(1-methylethenyl)-3-nitro- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-(1-methylethenyl)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can open the oxirane ring under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

Oxirane, 2-(1-methylethenyl)-3-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Oxirane, 2-(1-methylethenyl)-3-nitro- involves its reactivity due to the presence of the oxirane ring and the nitro group. The oxirane ring is highly strained and can undergo ring-opening reactions, while the nitro group can participate in redox reactions. These functional groups make the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Oxirane, 2-(1-methylethenyl)-3-nitro- with structurally related epoxides:

Compound Name Substituents (Positions 2 and 3) Molecular Formula Molecular Weight Key Functional Groups Synthesis Method
Oxirane, 2-(1-methylethenyl)-3-nitro- 1-Methylethenyl, Nitro C₅H₇NO₃ 129.12 g/mol Epoxide, Nitro Not explicitly reported
2-(4-Nitrophenoxy)methyloxirane (4-Nitrophenoxy)methyl C₉H₉NO₄ 195.17 g/mol Epoxide, Aryl nitro Darzens condensation
Oxirane, 2-methyl-3-(1-methylethyl) Methyl, Isopropyl C₆H₁₂O 100.16 g/mol Epoxide Gas chromatography studies
Oxirane, [(1-methylethoxy)methyl] Isopropoxymethyl C₆H₁₂O₂ 116.16 g/mol Epoxide, Ether Glycidyl ether synthesis

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in the target compound enhances electrophilicity at the epoxide ring, contrasting with alkyl-substituted analogs (e.g., 2-methyl-3-isopropyl oxirane) that exhibit lower reactivity due to steric and electronic stabilization .

Reactivity and Stability

  • Nitro Group Influence: The nitro substituent increases the susceptibility of the epoxide ring to nucleophilic attack compared to ether- or alkyl-substituted oxiranes. For example, nitrophenyl glycidyl ethers (e.g., 2-(4-nitrophenoxy)methyloxirane) are prone to ring-opening reactions under acidic or basic conditions, forming diols or polymers .
  • Thermal Stability : Alkyl-substituted oxiranes (e.g., 2-methyl-3-isopropyl oxirane) demonstrate higher thermal stability, as evidenced by gas chromatography retention indices (Kovats’ RI ~695–697) under isothermal conditions . In contrast, nitro-substituted epoxides may decompose at elevated temperatures due to destabilization of the nitro group.

Analytical and Spectroscopic Data

  • Chromatography : Alkyl-substituted oxiranes (e.g., 2-methyl-3-isopropyl oxirane) exhibit distinct retention times on OV-101 columns (Kovats’ RI ~695–697) , whereas nitro-substituted analogs may require polar stationary phases for separation.
  • Spectroscopy: ¹H/¹³C NMR and IR spectra of nitrophenyl oxiranes (e.g., 2-(4-nitrophenoxy)methyloxirane) confirm epoxide ring integrity and nitro group presence via characteristic shifts (e.g., nitro C-N stretch at ~1520 cm⁻¹) .

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